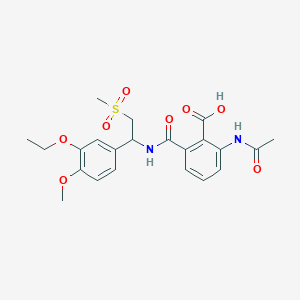
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-(3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamat ist eine organische Verbindung mit einer komplexen Struktur, die eine tert-Butylgruppe, einen Pyridinring und eine Carbamatgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-(3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamat beinhaltet typischerweise die Reaktion von tert-Butylcarbamat mit einem Pyridinderivat unter kontrollierten Bedingungen. Ein gängiges Verfahren umfasst die Verwendung von Boc-Anhydrid und Ethanol, gefolgt von der Zugabe einer wässrigen Ammoniaklösung. Das Reaktionsgemisch wird bei niedrigen Temperaturen gerührt und dann zur weiteren Reaktion auf Raumtemperatur gebracht .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen gewährleisten eine hohe Ausbeute und Reinheit. Das Endprodukt wird oft durch Umkristallisation oder chromatographische Verfahren gereinigt .
Chemische Reaktionsanalyse
Reaktionstypen
Tert-butyl-(3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Alkohole oder Amine ergeben.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.
Substitution: Reagenzien wie Halogenide oder Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Tert-butyl-(3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-(3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung oder Aktivierung enzymatischer Reaktionen umfassen und zu verschiedenen biologischen Wirkungen führen .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-Butylcarbamat: Eine einfachere Verbindung mit ähnlichen funktionellen Gruppen, aber ohne den Pyridinring.
Tert-butyl-(3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamat: Eine eng verwandte Verbindung mit einer anderen Position des Pyridinrings.
Einzigartigkeit
Tert-butyl-(3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamat ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es wertvoll in speziellen Anwendungen, in denen andere ähnliche Verbindungen möglicherweise nicht geeignet sind .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl N-(3-oxo-4-pyridin-4-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(16-13(18)19-14(2,3)4)12(17)9-11-5-7-15-8-6-11/h5-8,10H,9H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
NOUZCRDVTVWFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)CC1=CC=NC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


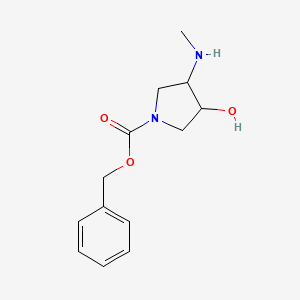
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)
![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)

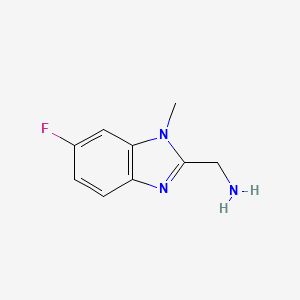
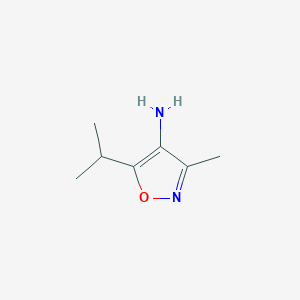
![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis](/img/structure/B12313949.png)

amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)

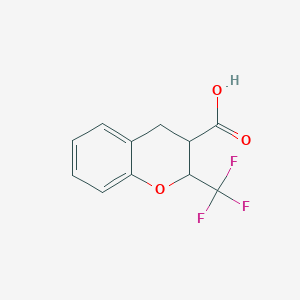
![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
